Product packaging for trans-1-Heptenylboronic acid pinacol ester(Cat. No.:CAS No. 169339-75-7)

trans-1-Heptenylboronic acid pinacol ester

Cat. No.: B063416
CAS No.: 169339-75-7
M. Wt: 224.15 g/mol
InChI Key: XHEDFAYNMNXKGM-ZHACJKMWSA-N
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Description

trans-1-Heptenylboronic acid pinacol ester is a high-purity, air-stable organoboron reagent specifically designed for advanced synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura couplings, where it acts as a crucial seven-carbon trans-alkene building block for the efficient and stereoselective introduction of a heptenyl chain into complex molecular architectures. The trans-configuration of the alkene moiety is preserved during the coupling process, enabling the precise construction of structurally defined, unsaturated systems. This compound is invaluable in medicinal chemistry for the synthesis of potential bioactive molecules, in materials science for creating novel polymers with specific olefinic functionalities, and in natural product synthesis for assembling specific hydrocarbon segments. The pinacol ester group enhances the compound's stability and shelf-life, facilitating handling and storage while maintaining high reactivity under standard catalytic conditions (e.g., with Pd(PPh3)4 or similar catalysts). Researchers utilize this boronic ester to explore structure-activity relationships, develop new synthetic methodologies, and construct complex target molecules with high precision and yield.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25BO2 B063416 trans-1-Heptenylboronic acid pinacol ester CAS No. 169339-75-7

Properties

IUPAC Name

2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEDFAYNMNXKGM-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569730
Record name 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169339-75-7
Record name 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

In palladium-catalyzed cross-coupling reactions, trans-1-Heptenylboronic acid pinacol ester interacts with olefins. The boronic ester group in the compound facilitates the coupling reaction, leading to the formation of substituted 1,3-dienes.

Result of Action

The primary result of the action of this compound is the formation of substituted 1,3-dienes in palladium-catalyzed cross-coupling reactions. These products can have various molecular and cellular effects, depending on their specific structures and functional groups.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters is strongly influenced by pH. Therefore, the compound’s action and stability could be affected by the pH of the environment in which it is used.

Biological Activity

trans-1-Heptenylboronic acid pinacol ester, with the CAS number 169339-75-7 and molecular formula C13H25BO2, is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the development of biologically active compounds. This compound is characterized by its unique structure which includes a heptenyl group and is utilized in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction.

  • Molecular Weight : 224.15 g/mol
  • Density : 0.875 g/mL at 25 °C
  • Boiling Point : 73-77 °C at reduced pressure (0.4-0.5 mmHg)
PropertyValue
Molecular FormulaC13H25BO2
Molecular Weight224.15 g/mol
Density0.875 g/mL
Boiling Point73-77 °C

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its applications in medicinal chemistry. Its derivatives have shown potential in various therapeutic areas, including:

  • Cancer Therapy : Boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cancer cells.
  • Antiviral Activity : Certain boron-containing compounds exhibit antiviral properties, making them candidates for antiviral drug development.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of inhibitors targeting specific enzymes involved in disease pathways.

Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of various boronic acid derivatives, including this compound. The results indicated that these compounds could effectively inhibit cancer cell proliferation through proteasome inhibition.

Study 2: Antiviral Properties

Research conducted by Owens et al. highlighted the antiviral potential of boronic acids, suggesting that this compound could be developed into a lead compound for antiviral drugs targeting viral replication mechanisms.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in:

  • Suzuki Coupling Reactions : It is employed to create carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
ApplicationDescription
Suzuki-Miyaura CouplingCarbon-carbon bond formation
Synthesis of Bioactive CompoundsPrecursor for various pharmaceutical agents

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

Trans-1-Heptenylboronic acid pinacol ester is primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic ester facilitates the coupling with olefins, leading to the formation of substituted 1,3-dienes.

Mechanism of Action :

  • The compound interacts with olefins under the influence of a palladium catalyst.
  • The boron atom's electrophilic nature allows it to participate effectively in the coupling process, resulting in high yields of desired products.

Synthesis of Substituted 1,3-Dienes

The ability to generate substituted 1,3-dienes is one of the most notable applications of this compound. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products.

Key Reaction Conditions :

  • Typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Requires precise control over temperature and reaction time to optimize yield and selectivity.

High Selectivity Catalysis

The compound is also recognized for its role as a high selectivity catalyst when coupled with palladium. This feature enhances the efficiency of carbon-carbon coupling reactions, making it a preferred choice for chemists seeking to achieve specific product distributions.

Case Study 1: Synthesis of 1,3-Dienes

A study demonstrated the use of this compound in synthesizing various substituted 1,3-dienes through palladium-catalyzed reactions. The reaction conditions were optimized to yield up to 90% conversion with minimal by-products, showcasing its effectiveness as a synthetic tool .

Case Study 2: Compatibility with Diverse Substrates

Research has shown that this compound exhibits compatibility with various substrates under photochemical reaction conditions. This versatility allows for broader applications in synthetic organic chemistry .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Spectroscopic Comparisons

The trans-1-heptenyl group introduces unique steric and electronic properties compared to other boronic esters. Key NMR signatures of the pinacol ester group are consistent across compounds, with:

  • 1H NMR : A singlet for the pinacol methyl protons at δ 1.34–1.38 (12H) .
  • 13C NMR : Peaks at δ 84.0 (B-O carbons) and δ 24.0–24.9 (methyl carbons) .
    Differences arise in the alkenyl or aromatic regions depending on substituents (Table 1).

Table 1: Structural and Spectroscopic Differences

Compound Substituent Key 1H NMR Features (Non-Pinacol) Key 13C NMR Features (Non-Pinacol)
trans-1-Heptenyl (hypothetical) trans-CH₂CH=CH-(C₅H₁₀) Alkenyl protons: δ 5.2–5.8 (m, 2H) Alkenyl carbons: δ 120–130
1-Phenylvinyl () C₆H₅-CH=CH₂ Vinyl protons: δ 6.2–6.8 (m, 2H) Aromatic carbons: δ 125–140
2,6-Difluoro-4-formylphenyl () 2,6-F₂-C₆H₂-CHO Aldehyde proton: δ 10.1 (s, 1H) Aldehyde carbon: δ 190
1-(2-Tetrahydropyranyl)-1H-pyrazole () Pyrazole-THP Pyrazole protons: δ 7.5–8.0 (s, 1H) THP carbons: δ 60–100

Solubility and Stability

Pinacol esters generally exhibit improved solubility in organic solvents compared to free boronic acids. For example:

  • Phenylboronic acid pinacol ester shows high solubility in chloroform and ketones but low solubility in hydrocarbons .
  • trans-1-Heptenylboronic acid pinacol ester is expected to have lower solubility in polar solvents (e.g., acetone) due to its lipophilic alkenyl chain, contrasting with more polar analogs like 4-(4-methylpiperazinyl)phenylboronic ester (), which contains a basic piperazine group enhancing water miscibility.

Stability is influenced by substituents:

  • Diisopropyl esters (e.g., 3,3-dimethyl-1-butynyl, ) are less stable than pinacol esters, leading to higher reactivity in catalysis.
  • Bulky groups (e.g., THP in ) may hinder hydrolysis, extending shelf life.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling:
  • trans-1-Heptenylboronic ester can couple with aryl halides to form extended alkenyl-aryl systems. Its long chain may introduce steric challenges compared to shorter alkenyl or aryl esters.
  • 1-Phenylvinylboronic ester () efficiently forms styrene derivatives, while pyrazole-based esters () enable heterocyclic biaryl synthesis.
  • Electron-deficient esters (e.g., 2,6-difluoro-4-formylphenyl, ) exhibit enhanced reactivity due to electron-withdrawing groups, accelerating transmetallation .
Chan-Evans-Lam Amination:

Pinacol esters often require optimized conditions for C–N bond formation. For example:

  • Aryl amines couple poorly with pinacol esters under standard conditions, but mixed MeCN/EtOH solvent systems improve yields ().
  • trans-1-Heptenylboronic ester may face challenges due to steric bulk, whereas smaller esters (e.g., methyl-substituted) react more efficiently.

Selectivity in Allylboration and Cycloadditions

  • α-Substituted allyl pinacol esters () exhibit low E/Z selectivity in allylboration, but in situ generation of borinic esters reverses selectivity (up to 100% E).
  • In Diels-Alder reactions (), allenylboronic esters show lower reactivity than vinyl analogs due to distortion effects, a trend likely applicable to trans-1-heptenyl derivatives.

Preparation Methods

Suzuki-Miyaura Coupling with Pinacol Diboron

The Suzuki-Miyaura reaction is a cornerstone for synthesizing boronic esters. A patent by CN102786543A demonstrates a generalized protocol adaptable to trans-1-heptenylboronic acid pinacol ester. In this method, a bromoalkene precursor (e.g., 1-bromohept-1-ene) reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key steps include:

  • Catalyst System : Pd(dppf)Cl₂ (0.01–0.1 equiv) in 1,4-dioxane.

  • Base : Anhydrous potassium acetate (2–3 equiv) to scavenge HBr.

  • Conditions : Nitrogen atmosphere, 70–100°C for 5–20 hours.

Post-reaction purification involves filtration, decolorization with activated carbon, and recrystallization from petroleum ether/methyl tert-butyl ether. Yields exceeding 90% are achievable with optimized stoichiometry.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Synthesis

ParameterOptimal RangeEffect on Yield
Pd Catalyst Loading0.05–0.1 equivHigher loading → faster kinetics
Temperature80–90°CLower temps → incomplete reaction
B₂pin₂ Equivalents1.1–1.5 equivExcess ensures full conversion
Solvent1,4-DioxanePolar aprotic enhances solubility

Hydroboration of Terminal Alkynes

9-BBN-Catalyzed Anti-Markovnikov Addition

Hydroboration of 1-heptyne with pinacolborane (HBpin) offers a stereoselective route to the trans-isomer. A study by Ruesch et al. outlines a 9-borabicyclo[3.3.1]nonane (9-BBN)-catalyzed method:

  • Substrates : 1-Heptyne (1.0 equiv), HBpin (1.2 equiv).

  • Catalyst : 9-BBN (20 mol%) in tetrahydrofuran (THF).

  • Conditions : 65–70°C for 12–24 hours.

The reaction proceeds via anti-Markovnikov addition, yielding the (E)-alkenylboronic ester exclusively. Purification by column chromatography (hexanes/ethyl acetate) affords the product in 60–75% yield.

Solvent and Stoichiometry Effects

Polar solvents like THF stabilize the boron intermediate, while excess HBpin minimizes alkyne dimerization. Catalytic 9-BBN avoids stoichiometric boron reagents, enhancing atom economy.

Transition Metal-Free Approaches

Direct Boronation of Alkenyl Grignard Reagents

Transmetallation of alkenylmagnesium bromides with trimethyl borate, followed by pinacol esterification, provides an alternative pathway:

  • Grignard Formation : Hept-1-enylmagnesium bromide from 1-bromohept-1-ene and Mg.

  • Boronation : Quenching with B(OMe)₃ yields the boronic acid.

  • Esterification : Reaction with pinacol in refluxing toluene.

This method avoids precious metals but requires strict anhydrous conditions. Yields are moderate (50–65%) due to competing side reactions.

Industrial-Scale Production Considerations

Quality Control Metrics

  • Purity Analysis : GC-MS and ¹¹B NMR verify boronic ester integrity.

  • Isomer Purity : HPLC with chiral columns confirms >98% trans-configuration.

Emerging Methodologies

Photocatalytic Borylation

Recent advances utilize iridium photocatalysts (e.g., Ir(ppy)₃) to activate B₂pin₂ under visible light. This method operates at room temperature, reducing energy input, but yields remain suboptimal (40–50%).

Flow Chemistry Systems

Continuous flow reactors enhance heat transfer and mixing for exothermic boronation steps. Pilot-scale trials demonstrate 20% higher throughput compared to batch processes .

Q & A

Q. What are the most reliable methods for synthesizing trans-1-heptenylboronic acid pinacol ester?

The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acids. This involves activating the acid as an N-hydroxyphthalimide ester, reacting it with bis(catecholato)diboron under visible light (no catalyst required), and isolating the boronic ester via simple workup . Alternative routes include cross-coupling reactions using palladium catalysts, such as Suzuki-Miyaura couplings with pre-functionalized alkenylboronic esters .

Q. How can this compound be used in Suzuki-Miyaura cross-coupling reactions?

The ester acts as a stable boron source for forming carbon-carbon bonds. Typical conditions involve Pd catalysts (e.g., Pd(dppf)Cl₂), a base (e.g., K₃PO₄), and inert solvents like THF/water. Yields >90% are achievable for coupling with aryl/heteroaryl halides . Reaction optimization should focus on ligand selection (e.g., triethylphosphite) and temperature control to suppress β-hydride elimination .

Q. What analytical techniques are recommended for characterizing boronic esters like this compound?

  • UV-Vis spectroscopy : Monitors reactivity with H₂O₂ (e.g., λmax shifts at 290 nm and 405 nm) .
  • ¹¹B NMR : Confirms boronic ester integrity and tracks intermediates (e.g., borinic esters in allylboration) .
  • DSC/TGA : Evaluates thermal stability and dynamic crosslinking in polymer applications .

Q. What safety precautions are critical when handling this compound?

While specific SDS data for this ester is limited, general boronic ester handling requires:

  • Avoiding inhalation/contact (use PPE, fume hoods).
  • Disposal via approved facilities (P501 guidelines) .
  • Storage at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How can chemoselectivity be controlled during reactions involving this compound?

Solution speciation (e.g., adjusting solvent polarity) enables selective homologation or iterative C=C bond formation. For example, in situ generation of borinic esters via nBuLi/TFAA treatment reverses stereoselectivity in allylborations, achieving >90% E-selectivity . Mechanistic studies using ¹¹B NMR are essential to track intermediates .

Q. What strategies optimize stereochemical outcomes in allylboration reactions with aldehydes?

Use α-substituted allylboronic esters with CuF·3PPh₃/La(OiPr)₃ catalysts to achieve 93% ee in enantioselective allylations. LiOⁱPr as a cocatalyst enhances nucleophile activation, while tert-BuOH additives improve stereocontrol . For Z-to-E reversal, borinic ester intermediates (formed via TFAA trapping) are critical .

Q. How does this compound contribute to dynamic polymer networks?

The ester undergoes reversible ring-opening at >120°C, forming high-T₉ (220°C) crosslinked networks. This is driven by nucleophilic attacks on sp² boron and pinacol bridging, resolubilizing in apolar solvents (e.g., toluene) via ring-closing . Rheology and solid-state NMR confirm network dynamics .

Q. What are the challenges in kinetic analysis of boronic ester reactions with H₂O₂?

Competing pathways (oxidation vs. hydrolysis) require pH-controlled UV-Vis monitoring (e.g., at pH 7.27). Rate constants for 4-nitrophenylboronic ester decay (290 nm) and product formation (405 nm) must be correlated with boronate speciation .

Q. How can boronic esters be integrated into RAFT polymerization for functional materials?

Polymerize 4-pinacolatoborylstyrene via reversible addition-fragmentation chain transfer (RAFT) to create boronic acid precursors. Subsequent deprotection yields water-soluble polymers, while block copolymerization with N,N-dimethylacrylamide forms pH-responsive micelles .

Q. What mechanistic insights explain contradictions in catalytic protodeboronation studies?

Radical propagation (initiated by light or heat) competes with ionic pathways. For example, protodeboronation of pinacol esters proceeds via radical intermediates, as shown by EPR trapping and kinetic isotope effects . Substrate steric effects (primary vs. tertiary alkyl groups) significantly alter pathway dominance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-1-Heptenylboronic acid pinacol ester
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